molecular formula C10H10ClN3 B8740916 1-(4-Amino-2-chlorobenzyl)-1H-imidazole

1-(4-Amino-2-chlorobenzyl)-1H-imidazole

Cat. No.: B8740916
M. Wt: 207.66 g/mol
InChI Key: BMESEZIHRKZLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-2-chlorobenzyl)-1H-imidazole is a substituted imidazole derivative characterized by a benzyl group bearing a chlorine atom at the 2-position and an amino group at the 4-position of the benzene ring. Imidazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and antiepileptic properties . The presence of electron-withdrawing (chloro) and electron-donating (amino) groups on the benzyl moiety may modulate electronic effects, solubility, and binding interactions, making it a candidate for therapeutic or material science applications.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

3-chloro-4-(imidazol-1-ylmethyl)aniline

InChI

InChI=1S/C10H10ClN3/c11-10-5-9(12)2-1-8(10)6-14-4-3-13-7-14/h1-5,7H,6,12H2

InChI Key

BMESEZIHRKZLCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)CN2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Amino vs. Chloro Substituents: The amino group in the target compound likely improves water solubility compared to purely lipophilic analogs like 3b or TIO .
  • Benzimidazole vs.
  • Functional Group Impact: The vinyl group in 1-(4-Vinylbenzyl)-1H-imidazole enables polymerizable properties, unlike the chloro/amino-substituted target compound .

Pharmacological and Functional Comparisons

Antiepileptic Activity

1-(Naphthylalkyl)-1H-imidazole analogs demonstrated ED50 values of 10–50 mg/kg in maximal electroshock (MES) tests, with CoMSIA models highlighting the importance of steric and electrostatic fields for activity . While the target compound lacks direct antiepileptic data, its amino group may enhance blood-brain barrier penetration compared to naphthylalkyl analogs.

Antimicrobial Potential

Compounds like 1-(2-(furan-2-yl)-4-methyl-1H-imidazole) () show antibacterial activity, suggesting that the target compound’s chloro and amino groups might similarly interact with microbial enzymes or membranes .

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